molecular formula C21H26F2N4O2 B2572830 N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide CAS No. 1049479-19-7

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide

Cat. No.: B2572830
CAS No.: 1049479-19-7
M. Wt: 404.462
InChI Key: SXIQSWHSMFNFFP-UHFFFAOYSA-N
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Description

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a pyrrole ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-difluorobenzoyl chloride with 2-(1-methyl-1H-pyrrol-2-yl)ethylamine to form an intermediate amide. This intermediate is then reacted with azepane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide

Uniqueness

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-difluorophenyl)ethanediamide is unique due to its combination of structural features, including the azepane and pyrrole rings, as well as the difluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2N4O2/c1-26-10-6-7-18(26)19(27-11-4-2-3-5-12-27)14-24-20(28)21(29)25-17-13-15(22)8-9-16(17)23/h6-10,13,19H,2-5,11-12,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIQSWHSMFNFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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